molecular formula C20H22ClF2N3O B1667908 Befiradol CAS No. 208110-64-9

Befiradol

货号 B1667908
CAS 编号: 208110-64-9
分子量: 393.9 g/mol
InChI 键: HADZVNVXBKUQNB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Befiradol (also known as F-13,640 or NLX-112) is an experimental drug being studied for the treatment of levodopa-induced dyskinesia . It is a potent and selective 5-HT1A receptor full agonist . Befiradol was initially developed by Pierre Fabre Médicament, a French pharmaceuticals company, for the treatment of chronic pain . In September 2013, it was out-licensed to Neurolixis, a US-based biotechnology company .


Synthesis Analysis

Befiradol exhibits high agonist efficacy for a variety of signal transduction read-outs, including ERK phosphorylation, G-protein activation, receptor internalization, and adenylyl cyclase inhibition . A structure–activity relationship (SAR) study revealed that replacement of the dihalophenyl moiety by 3-benzothienyl increases maximal efficacy from 84% to 124% .


Molecular Structure Analysis

The molecular formula of Befiradol is C20H22ClF2N3O . Its average mass is 393.858 Da and its monoisotopic mass is 393.141937 Da .


Chemical Reactions Analysis

Befiradol exhibits high agonist efficacy for a variety of signal transduction read-outs, including ERK phosphorylation, G-protein activation, receptor internalization, and adenylyl cyclase inhibition . In rat hippocampal membranes, it preferentially activates GalphaO proteins .


Physical And Chemical Properties Analysis

The molecular formula of Befiradol is C20H22ClF2N3O . Its average mass is 393.858 Da and its monoisotopic mass is 393.141937 Da .

科学研究应用

电生理和神经化学效应

Befiradol,也被称为F13640,表现出强大的5-HT1A受体激动剂活性。在大鼠模型中,它已经展示了对背侧丘脑5-羟色胺能神经元和前额叶皮质金字塔神经元的显著影响。这些活动被认为是该化合物镇痛特性的重要组成部分,包括前和后突触5-HT1A受体的激活起到作用(Lladó-Pelfort等,2012)

疼痛管理

Befiradol在各种小鼠疼痛模型中显示出有希望的结果,包括急性、持续性、神经病理性和糖尿病性神经病痛。它表现出强效的镇痛、抗触痛和抗痛觉过敏效应,表明在治疗持续性疼痛方面具有潜力,尽管在神经病理性疼痛条件下的有效性似乎有所不同(Sałat等,2017)

呼吸抑制和镇痛相互作用

Befiradol显示出在对抗阿片类药物引起的呼吸抑制方面具有潜力,而不会显著干扰镇痛或行为。这种特性使其成为管理与阿片类药物相关的副作用的有价值的药理学工具。然而,在某些情况下,它也表现出一些不良反应,如基础性过度通气、痛觉过敏和行为综合征(Ren, Ding & Greer, 2015)

体温和皮质酮水平

NLX-112(befiradol的另一个名称)影响大鼠的体温和血浆皮质酮水平,引起体温过低和皮质酮增加。这些反应表明中枢5-HT1A受体的激活,并为NLX-112的临床剂量估计提供了见解。该化合物还在动物模型中诱导了明显的5-羟色胺行为,表明其对5-羟色胺系统的更广泛影响(Newman-Tancredi et al., 2017)

类抗抑郁活性

NLX-112通过激活脊髓中的5-HT1A受体介导其在大鼠持续性疼痛模型中的镇痛效应。此外,在前额叶皮质微注射NLX-112显示出类抗抑郁活性,强调了不同亚群的5-HT1A受体在治疗与抑郁状态相关的疼痛症状中的作用(Newman-Tancredi et al., 2018)

在治疗神经

退行性疾病中的潜力Befiradol在治疗马查多-约瑟夫病(MJD)等神经退行性疾病方面显示出潜力。使用ATXN3蛋白毒性C. elegans模型的研究显示,befiradol的给药导致改善运动功能并抑制突变ATXN3的聚集。这种效应与5-HT1A受体有关,表明befiradol在治疗与蛋白毒性相关的神经退行性疾病方面具有潜力(Pereira-Sousa et al., 2021)

作用机制

Befiradol is a potent and selective 5-HT1A receptor full agonist . In recombinant cell lines expressing human 5-HT1A receptors, befiradol exhibits high agonist efficacy for a variety of signal transduction read-outs . In rat models, it has powerful analgesic and antiallodynic effects comparable to those of high doses of opioid painkillers .

未来方向

Befiradol is currently being studied for the treatment of levodopa-induced dyskinesia . In 2023, Neurolixis announced positive results of its Phase 2A clinical trial with Befiradol for the treatment of levodopa-induced dyskinesias (LID) in Parkinson’s disease (PD) . The company plans to advance Befiradol to a Phase 2B study to further evaluate the drug’s efficacy and safety in a larger patient population .

属性

IUPAC Name

(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyridin-2-yl)methylamino]methyl]piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClF2N3O/c1-14-2-4-16(25-11-14)12-24-13-20(23)6-8-26(9-7-20)19(27)15-3-5-18(22)17(21)10-15/h2-5,10-11,24H,6-9,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZXLMVXBZICTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)CNCC2(CCN(CC2)C(=O)C3=CC(=C(C=C3)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClF2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90943058
Record name Befiradol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90943058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Befiradol

CAS RN

208110-64-9
Record name Befiradol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=208110-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Befiradol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208110649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Befiradol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90943058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BEFIRADOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RAT9OHA1YH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Befiradol
Reactant of Route 2
Reactant of Route 2
Befiradol
Reactant of Route 3
Befiradol
Reactant of Route 4
Reactant of Route 4
Befiradol
Reactant of Route 5
Befiradol
Reactant of Route 6
Reactant of Route 6
Befiradol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。